![molecular formula C10H20OSi B14394307 Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane CAS No. 89590-58-9](/img/structure/B14394307.png)
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane
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Overview
Description
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20OSi. It is a derivative of cyclohexene, where a trimethylsilyl group is attached to the oxygen atom of a 2-methylcyclohex-2-en-1-yl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes.
Scientific Research Applications
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the modification of biomolecules for various studies.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: These compounds have similar structures but differ in the nature of the organic group attached to the oxygen atom.
Cyclohexene derivatives: Compounds like 2-methylcyclohex-2-en-1-ol share a similar cyclohexene ring structure but lack the trimethylsilyl group.
Uniqueness
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
89590-58-9 |
---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
trimethyl-(2-methylcyclohex-2-en-1-yl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
FBSXMEHTVXIQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1O[Si](C)(C)C |
Origin of Product |
United States |
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